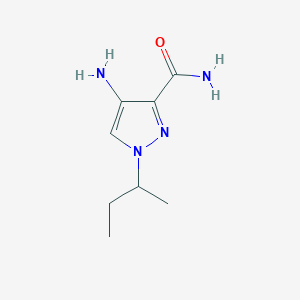

4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

4-amino-1-butan-2-ylpyrazole-3-carboxamide |

InChI |

InChI=1S/C8H14N4O/c1-3-5(2)12-4-6(9)7(11-12)8(10)13/h4-5H,3,9H2,1-2H3,(H2,10,13) |

InChI Key |

MDPSEJMFHRKSOG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N1C=C(C(=N1)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide typically involves the reaction of 4-amino-1H-pyrazole-3-carboxamide with butan-2-yl halides under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Substitution Reactions

The amino and carboxamide groups enable nucleophilic and electrophilic substitution reactions.

-

Mechanistic Insight : The amino group activates the pyrazole ring for electrophilic attack, while the carboxamide participates in hydrogen bonding, stabilizing intermediates.

Oxidation Reactions

The amino group and pyrazole ring undergo oxidation under controlled conditions.

| Oxidizing Agent | Conditions | Products | Applications |

|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 4-Nitro-1-(butan-2-yl)-1H-pyrazole-3-carboxamide | Intermediate for explosive or pharmaceutical synthesis. |

| H₂O₂ (alkaline) | NaOH, RT | Pyrazole N-oxide derivatives | Enhances solubility for drug delivery systems. |

-

Key Observation : Over-oxidation may lead to ring degradation, requiring precise stoichiometric control.

Reduction Reactions

Selective reduction of functional groups has been reported.

| Reducing Agent | Conditions | Products | Yield |

|---|---|---|---|

| LiAlH₄ | Dry THF, 0°C → RT | 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-methanol | 68% |

| H₂/Pd-C | Ethanol, 50 psi H₂ | 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-methylamine | 54% |

-

Note : The carboxamide group is selectively reduced to primary alcohols or amines without affecting the pyrazole ring .

Cyclization Reactions

The compound serves as a precursor for heterocyclic systems.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization.

| Reaction | Catalyst | Products | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 4-Amino-5-aryl-1-(butan-2-yl)-1H-pyrazole-3-carboxamides | 70–85% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 4-Dialkylamino derivatives | 62% |

Acid/Base-Mediated Reactions

The carboxamide group undergoes hydrolysis.

| Conditions | Products | Applications |

|---|---|---|

| 6M HCl, reflux, 6h | 4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxylic acid | Chelating agent for metal coordination chemistry. |

| NaOH (10%), 100°C, 3h | Sodium salt of the carboxylic acid | Improved bioavailability for pharmaceutical use. |

Comparative Reactivity with Analogues

Structural modifications significantly alter reactivity:

Stability Under Various Conditions

-

Thermal Stability : Decomposes above 220°C without melting.

-

pH Stability : Stable in pH 4–9; rapid degradation occurs in strongly acidic (pH < 2) or basic (pH > 12) conditions.

Industrial-Scale Reaction Optimization

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide exhibit significant antimicrobial properties against various bacterial and fungal strains. A study demonstrated that derivatives of pyrazole compounds could inhibit the growth of pathogens like Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

Preliminary investigations suggest that this compound may possess anti-inflammatory properties. The mechanism is believed to involve the inhibition of specific enzymes related to inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis .

Anticancer Potential

Several studies have focused on the anticancer activities of pyrazole derivatives. For instance, a series of pyrazole-3-carboxamide derivatives have shown promising results in inhibiting cancer cell proliferation in various cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia). Notably, some derivatives exhibited IC values in the nanomolar range against FLT3 and CDK kinases, which are crucial targets in cancer therapy .

Agricultural Applications

The fungicidal activity of pyrazole compounds has been explored extensively in agricultural settings. For example, certain derivatives have demonstrated effectiveness against plant pathogens such as Botrytis cinerea, which affects crops like strawberries and grapes. This suggests potential use as a biopesticide .

Case Studies

Mechanism of Action

The mechanism of action of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Key Observations :

- Butan-2-yl vs. Phenyl/Oxolan : The butan-2-yl group (C₄H₉) in the target compound likely increases lipophilicity compared to phenyl (aromatic, moderately polar) or oxolan-3-yl (heterocyclic, polar) substituents .

- Carboxamide vs.

- Fluorinated Derivatives : The 2,2-difluoroethyl group in ’s compound introduces electronegativity and metabolic stability, a strategy applicable to the target compound for optimizing pharmacokinetics .

Kinase Inhibition

- PLK1 Inhibitors : Compound 15 () demonstrates potent PLK1 inhibition (IC₅₀ = 219 nM), attributed to its benzyloxy and pyridinyl substituents. The target compound’s butan-2-yl group may similarly influence kinase selectivity via hydrophobic interactions .

Antioxidant and Anti-Inflammatory Effects

- 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde (): Exhibited antioxidant activity comparable to standards, highlighting the role of electron-withdrawing groups (e.g., benzoyl) in scavenging free radicals.

Stereochemical Considerations

- Butan-2-yl Enantiomers : and emphasize that (2R)- and (2S)-butan-2-yl esters exhibit species-specific pheromone activity. If the target compound’s butan-2-yl group is chiral, its configuration could critically impact biological efficacy .

Biological Activity

4-Amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide is a synthetic compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This compound, characterized by a pyrazole ring and a carboxamide functional group, has been evaluated for various therapeutic applications, including anti-inflammatory and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 196.25 g/mol. The structure includes a butan-2-yl group attached to the pyrazole ring, which enhances its lipophilicity and potential to interact with biological membranes.

1. Anticancer Activity

Numerous studies have investigated the anticancer properties of pyrazole derivatives, including this compound. Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, such as HCT116 (colon cancer), HepG2 (liver cancer), and MCF-7 (breast cancer). For instance, compounds structurally related to this pyrazole have shown IC50 values in the range of 1.1 µM to 3.3 µM against these cell lines, demonstrating significant potential as anticancer agents .

2. Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory effects. Studies suggest that it acts as an inhibitor of specific enzymes involved in inflammatory pathways, potentially modulating the activity of cyclooxygenases (COX) or lipoxygenases (LOX). The mechanism typically involves binding to active sites on these enzymes, thereby reducing the production of pro-inflammatory mediators .

3. Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit enzymes such as α-amylase, which is crucial in carbohydrate metabolism. The inhibition percentage has been quantified using standard assays, showing promising results compared to established inhibitors like acarbose .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets through hydrogen bonding and hydrophobic interactions. Molecular docking studies have indicated that the unique structural features of the pyrazole ring enhance binding affinity to target proteins, influencing their functional state and downstream signaling pathways .

Case Studies and Research Findings

Several research studies have documented the biological activity of pyrazole derivatives:

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing the structure of 4-amino-1-(butan-2-yl)-1H-pyrazole-3-carboxamide?

- Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm substituent positions and hydrogen bonding interactions. For example, the pyrazole ring protons typically resonate between δ 6.5–8.5 ppm in ¹H NMR, while carboxamide carbonyl groups appear near δ 165–170 ppm in ¹³C NMR . Mass spectrometry (MS) with electrospray ionization (ESI) can validate molecular weight, and infrared (IR) spectroscopy identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amino group) .

Q. How can researchers optimize the synthetic yield of this compound?

- Methodological Answer: Employ a stepwise approach:

Pyrazole Ring Formation: Use cyclocondensation of β-ketoamides with hydrazines under acidic conditions (e.g., acetic acid reflux) .

Substituent Introduction: Introduce the butan-2-yl group via alkylation with 2-bromobutane in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base .

Purification: Optimize column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product .

- Critical Variables: Reaction temperature (80–100°C for cyclocondensation), stoichiometry (1:1.2 ratio of hydrazine to β-ketoamide), and solvent polarity .

Q. What analytical techniques are suitable for assessing the purity of this compound in preclinical studies?

- Methodological Answer: High-performance liquid chromatography (HPLC) with a C18 column (UV detection at 254 nm) is ideal for quantifying impurities. Gas chromatography (GC) may be used for volatile byproducts, while elemental analysis confirms C/H/N ratios (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound derivatives for target engagement?

- Methodological Answer:

Derivatization: Syntize analogs by modifying the carboxamide group (e.g., alkylation, acylation) or substituting the butan-2-yl group with other branched alkyl chains .

In Vitro Assays: Test binding affinity using surface plasmon resonance (SPR) or fluorescence polarization against target proteins (e.g., kinases).

Computational Modeling: Perform molecular docking (AutoDock Vina) to predict interactions with active sites, correlating results with experimental IC₅₀ values .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer:

Standardize Assay Conditions: Control variables like buffer pH, temperature, and enzyme concentration (e.g., phosphodiesterase assays at pH 7.4, 37°C) .

Reproducibility Checks: Validate findings across multiple labs using blinded samples.

Meta-Analysis: Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC₅₀ values, considering batch-to-batch purity variations .

Q. How can researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound?

- Methodological Answer:

Animal Models: Use Sprague-Dawley rats (n=6/group) for oral/intravenous administration (dose: 10 mg/kg).

Sample Collection: Collect plasma at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Bioanalysis: Quantify compound levels via LC-MS/MS (LOQ: 1 ng/mL). Calculate PK parameters (t₁/₂, Cmax, AUC) using non-compartmental analysis (Phoenix WinNonlin) .

Q. What computational approaches are effective for predicting the metabolic stability of this compound?

- Methodological Answer:

In Silico Tools: Use Schrödinger’s ADMET Predictor or SwissADME to identify metabolic hotspots (e.g., oxidation of the butan-2-yl group).

CYP450 Inhibition Assays: Validate predictions with human liver microsomes (HLMs) incubated with NADPH and probe substrates (e.g., CYP3A4) .

Methodological Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.